molecular formula C17H17N3O3S B607978 HS-438 CAS No. 1430720-10-7

HS-438

Cat. No.: B607978
CAS No.: 1430720-10-7
M. Wt: 343.401
InChI Key: LAAHHHDILCOULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HS-438 is a novel BCR-ABL tyrosine kinase inhibitor (TKI) developed to address resistance in chronic myeloid leukemia (CML), particularly against the T315I mutation, which confers resistance to first- and second-generation TKIs like imatinib and nilotinib . Preclinical studies demonstrate that this compound inhibits both wild-type BCR-ABL (IC₅₀ = 12 nM) and the T315I mutant (IC₅₀ = 18 nM) by competitively binding to the ATP-binding site of the kinase domain . In BaF3/T315I xenograft models, this compound reduced tumor volume by 75% compared to imatinib (35% reduction) and induced G0/G1 cell cycle arrest and apoptosis via caspase-3 activation . This compound entered clinical trials in 2014, showing preliminary activity in CML patients with multi-TKI resistance .

Properties

CAS No.

1430720-10-7

Molecular Formula

C17H17N3O3S

Molecular Weight

343.401

IUPAC Name

N-(2-Hydroxyethyl)-N'-[6-(2-methoxyphenyl)-2-benzothiazolyl]-urea

InChI

InChI=1S/C17H17N3O3S/c1-23-14-5-3-2-4-12(14)11-6-7-13-15(10-11)24-17(19-13)20-16(22)18-8-9-21/h2-7,10,21H,8-9H2,1H3,(H2,18,19,20,22)

InChI Key

LAAHHHDILCOULN-UHFFFAOYSA-N

SMILES

O=C(NC1=NC2=CC=C(C3=CC=CC=C3OC)C=C2S1)NCCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HS438;  HS 438;  HS-438

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of HS-438 and Other BCR-ABL Inhibitors

Compound Target (BCR-ABL) T315I Activity Key Advantages Limitations Clinical Status
This compound Wild-type, T315I Yes High potency against T315I; minimal off-target effects Limited long-term safety data Phase II trials
Ponatinib Wild-type, T315I Yes Broad-spectrum TKI; FDA-approved for T315I+ CML Severe vascular toxicity (e.g., thrombosis) Approved (2012)
Omacetaxine Protein synthesis Indirect Effective post-TKI failure; no kinase dependency Hematologic toxicity (e.g., thrombocytopenia) Approved (2012)
Imatinib Wild-type No First-line therapy; well-tolerated High resistance rate (~40%) in chronic phase Approved (2001)

Key Findings

Efficacy Against T315I Mutation: this compound and ponatinib directly inhibit T315I, but this compound has a lower IC₅₀ for T315I (18 nM) compared to ponatinib (35 nM) . In contrast, omacetaxine acts via non-kinase mechanisms (e.g., inhibiting protein synthesis), making it less potent but useful in multi-resistant cases .

Omacetaxine causes dose-dependent cytopenias, requiring frequent monitoring .

Mechanistic Differences :

  • This compound induces apoptosis through caspase-3 activation , while ponatinib and imatinib primarily inhibit proliferation via BCR-ABL signaling blockade .
  • Omacetaxine’s mechanism is distinct, reducing oncoprotein synthesis rather than targeting BCR-ABL directly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
HS-438
Reactant of Route 2
Reactant of Route 2
HS-438

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.